molecular formula C22H22O5 B5149016 [3-(3-Methylphenoxy)-4-oxochromen-7-yl] 3,3-dimethylbutanoate

[3-(3-Methylphenoxy)-4-oxochromen-7-yl] 3,3-dimethylbutanoate

Cat. No.: B5149016
M. Wt: 366.4 g/mol
InChI Key: DXCCBKYSGAYOQT-UHFFFAOYSA-N
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Description

[3-(3-Methylphenoxy)-4-oxochromen-7-yl] 3,3-dimethylbutanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core substituted with a 3-methylphenoxy group and a 3,3-dimethylbutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Methylphenoxy)-4-oxochromen-7-yl] 3,3-dimethylbutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.

    Introduction of the 3-Methylphenoxy Group: The 3-methylphenoxy group can be introduced via nucleophilic substitution reactions using 3-methylphenol and a suitable leaving group.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with 3,3-dimethylbutanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Methylphenoxy)-4-oxochromen-7-yl] 3,3-dimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

[3-(3-Methylphenoxy)-4-oxochromen-7-yl] 3,3-dimethylbutanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-(3-Methylphenoxy)-4-oxochromen-7-yl] 3,3-dimethylbutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in oxidative stress, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 3,3-dimethylbutanoate: Similar structure with a methoxy group instead of a methyl group.

    [3-(3-Methylphenoxy)-4-oxochromen-7-yl] 3,3-dimethylpentanoate: Similar structure with a different ester group.

Uniqueness

[3-(3-Methylphenoxy)-4-oxochromen-7-yl] 3,3-dimethylbutanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[3-(3-methylphenoxy)-4-oxochromen-7-yl] 3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-14-6-5-7-15(10-14)26-19-13-25-18-11-16(8-9-17(18)21(19)24)27-20(23)12-22(2,3)4/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCCBKYSGAYOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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